![molecular formula C18H17FN2O3S B2440538 N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-3,4-dimethoxybenzamide CAS No. 868371-48-6](/img/structure/B2440538.png)
N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-3,4-dimethoxybenzamide
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Description
N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-3,4-dimethoxybenzamide, also known as EF24, is a synthetic compound that has been extensively studied in recent years due to its potential as a therapeutic agent. EF24 belongs to a class of compounds known as curcumin analogs, which are synthetic compounds derived from the natural product curcumin, found in turmeric. EF24 has been shown to have a range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Scientific Research Applications
Organic Electronics
The compound belongs to the class of thiazolo[5,4-d]thiazoles, which are promising building blocks in the synthesis of semiconductors for plastic electronics . These compounds are electron deficient systems with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap . They are particularly interesting for applications in organic photovoltaics .
Antibacterial Activity
Compounds with similar structures have been synthesized and evaluated for their antibacterial activity . The results showed that these compounds showed good to moderate antibacterial activity compared with positive control drug Streptomycin .
Cytotoxic Activity
Similarly, these compounds have also been evaluated for their in vitro cytotoxic activity against human cancer cell lines . The results showed that these compounds showed good cytotoxicity against the tested cell lines as compared with that of standard drug Cisplatin .
Serotonin Receptors Ligands
Arylpiperazine derivatives investigated as a serotonin receptors ligands have been synthesized . This suggests potential applications in the development of drugs targeting serotonin receptors .
Drug Development
Materials Science
properties
IUPAC Name |
N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O3S/c1-4-21-16-12(19)6-5-7-15(16)25-18(21)20-17(22)11-8-9-13(23-2)14(10-11)24-3/h5-10H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOUNSGHZWRWXNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC(=C(C=C3)OC)OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide |
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